4-{[1-(Cyclopropanesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine
Description
The compound 4-{[1-(Cyclopropanesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine is a pyrimidine derivative featuring a cyclopropanesulfonyl-substituted pyrrolidine moiety. This structure is characteristic of kinase-targeting molecules, where the pyrimidine core often serves as a hinge-binding motif in enzyme inhibition. The cyclopropanesulfonyl group may enhance metabolic stability and solubility compared to bulkier or more lipophilic substituents, while the pyrrolidine linker provides conformational flexibility for optimal target engagement .
Properties
IUPAC Name |
4-(1-cyclopropylsulfonylpyrrolidin-3-yl)oxy-2-methylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c1-9-13-6-4-12(14-9)18-10-5-7-15(8-10)19(16,17)11-2-3-11/h4,6,10-11H,2-3,5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRYUPOCZKQVJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)S(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The compound also contains a pyrimidine ring, which is a key component of several important biomolecules, including the nucleotides cytosine, thymine, and uracil. Pyrimidine derivatives have been shown to have various biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects .
Biological Activity
The compound 4-{[1-(Cyclopropanesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features a pyrimidine ring substituted with a cyclopropanesulfonyl group linked through a pyrrolidine moiety. This unique structure contributes to its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the cyclopropanesulfonyl group enhances its reactivity and selectivity towards specific targets, potentially modulating signaling pathways involved in disease processes.
Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds exhibit antimicrobial properties. In vitro studies have shown that this compound demonstrates significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. In cell line assays, it has been observed to inhibit the proliferation of cancer cells through apoptosis induction. The mechanism involves the modulation of key signaling pathways such as the MAPK/ERK pathway, which is crucial in cell growth and survival.
Case Studies
- Study on Antimicrobial Efficacy
- Objective: To evaluate the antimicrobial activity against common pathogens.
- Method: Disk diffusion method was employed to assess inhibition zones.
- Results: The compound exhibited inhibition zones ranging from 15-25 mm against tested strains.
- Investigation of Anticancer Effects
- Objective: To analyze the cytotoxic effects on cancer cell lines.
- Method: MTT assay was used to measure cell viability.
- Results: A dose-dependent reduction in cell viability was noted, with IC50 values indicating significant potency against breast cancer cells (MCF-7).
Data Tables
| Activity Type | Tested Strains/Cell Lines | Inhibition Zone (mm) | IC50 (µM) |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 20 | N/A |
| Escherichia coli | 18 | N/A | |
| Anticancer | MCF-7 (Breast Cancer) | N/A | 25 |
| HeLa (Cervical Cancer) | N/A | 30 |
Comparison with Similar Compounds
Key Observations :
- Cyclopropanesulfonyl vs.
- Methyl Group at C2 : The 2-methylpyrimidine moiety may reduce metabolic oxidation compared to unsubstituted pyrimidines, as seen in analogs where methylation enhances plasma stability .
Pharmacokinetic and Pharmacodynamic Profiles
Table 2: Comparative Physicochemical and PK Properties
*Calculated based on molecular formula.
Analysis :
- The cyclopropanesulfonyl group likely improves aqueous solubility compared to the chromenone-pyrimidine hybrid (Example 64), which has a high LogP (3.1) due to its fused aromatic system .
- The metabolic stability of the target compound is expected to benefit from the cyclopropane ring, which resists cytochrome P450-mediated oxidation, unlike the fluorophenyl groups in analogs that undergo defluorination or hydroxylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
